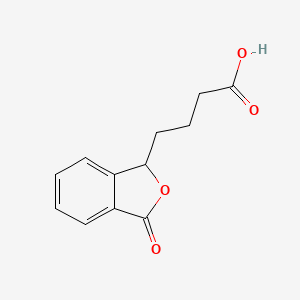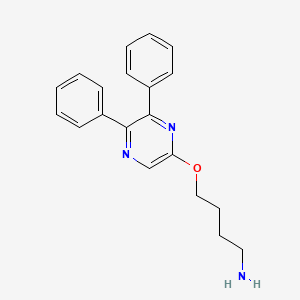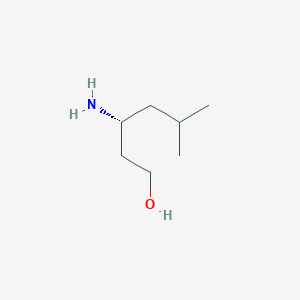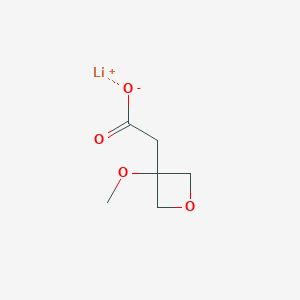
Butylphthalide metabolite M5-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylphthalide metabolite M5-2, also known as NBP-11-oic acid, is a significant metabolite of 3-n-butylphthalide (NBP). NBP is a cardiovascular drug widely used for the treatment of cerebral ischemia. The metabolite M5-2 is formed through the extensive metabolism of NBP in the human body, primarily involving hydroxylation and further oxidation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butylphthalide metabolite M5-2 involves the biotransformation of 3-n-butylphthalide. This process is catalyzed by multiple enzymes, including cytochrome P450 isoforms, alcohol dehydrogenase, and aldehyde dehydrogenase . The primary metabolic pathways include hydroxylation on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation .
Industrial Production Methods
Industrial production of this compound is typically achieved through microbial biotransformation. Microorganisms such as Cunninghamella blakesleana are used to obtain reference standards of the metabolite . This method ensures the efficient and scalable production of the compound for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butylphthalide metabolite M5-2 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the alkyl side chain.
Hydroxylation: Hydroxylation occurs at specific positions on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes.
Major Products Formed
The major products formed from these reactions include:
NBP-11-oic acid (M5-2): The primary metabolite.
Glucuronide conjugates of M5-2: Formed through further conjugation reactions.
Applications De Recherche Scientifique
Butylphthalide metabolite M5-2 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of NBP metabolism and pharmacokinetics.
Biology: Investigated for its role in the metabolic pathways of NBP and its interactions with various enzymes.
Medicine: Studied for its potential neuroprotective effects and its role in the treatment of cerebral ischemia.
Industry: Utilized in the production of pharmaceutical formulations containing NBP and its metabolites.
Mécanisme D'action
The mechanism of action of butylphthalide metabolite M5-2 involves its interaction with multiple enzymes and molecular targets. The primary pathways include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions, leading to the formation of M5-2.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes, contributing to the formation of M5-2.
β-oxidation: M5-2 undergoes β-oxidation to yield phthalide-3-acetic acid in rat liver homogenate.
Comparaison Avec Des Composés Similaires
Butylphthalide metabolite M5-2 can be compared with other similar compounds, such as:
10-Keto-NBP (M2): Another major metabolite of NBP, formed through oxidation.
3-Hydroxy-NBP (M3-1): Formed through hydroxylation at the 3-position.
10-Hydroxy-NBP (M3-2): Formed through hydroxylation at the 10-position.
The uniqueness of this compound lies in its specific metabolic pathways and its role as a major circulating metabolite with significant pharmacokinetic properties .
Propriétés
Numéro CAS |
1485081-25-1 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
4-(3-oxo-1H-2-benzofuran-1-yl)butanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-3-6-10-8-4-1-2-5-9(8)12(15)16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) |
Clé InChI |
ZNPCTSQOTVUABI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)

![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)

![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)



![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
